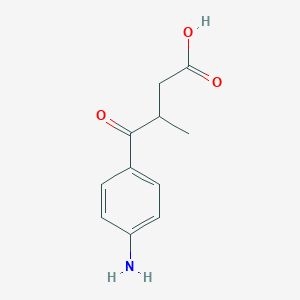
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid
概要
説明
ベマリノン塩酸塩は、リン酸ジエステル加水分解酵素阻害剤として作用する低分子薬です。 当初、オルト・マクニール・ファーマシューティカルLLCによって開発され、心臓病、特に心不全における潜在的な治療応用が検討されてきました 。 ベマリノン塩酸塩の分子式はC11H13ClN2O3で、分子量は256.68 g/molです .
準備方法
合成経路と反応条件
ベマリノン塩酸塩の合成には、イソキノリン-3-オール誘導体の調製が含まれます。一般的な合成経路には、2-アミノアセトフェノンとシアン酸カリウムを酢酸中で環化させる方法があります。 キナゾリン核の4位での修飾は、置換フェニルイソシアネートと適切なカルボキサミドから中間体N1-アシル-N3-フェニル尿素を形成することによって達成されます .
工業的生産方法
ベマリノン塩酸塩の工業的生産方法は、文献では詳しく記載されていません。合成には、通常、環化反応やキナゾリン核の修飾など、標準的な有機合成技術が用いられます。
化学反応の分析
反応の種類
ベマリノン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体に変換される可能性があります。
還元: 還元反応によって、分子中に存在する官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が用いられます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまなイソキノリン-3-オール誘導体や置換キナゾリノンが含まれ、これらは強心作用を示します .
科学研究への応用
化学: リン酸ジエステル加水分解酵素阻害の研究のためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響について調査されています。
医学: 心不全の治療のための強心剤として検討されています。
科学的研究の応用
Chemistry: Used as a model compound for studying phosphoric diester hydrolase inhibition.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored as a cardiotonic agent for treating heart failure.
Industry: Potential applications in the development of cardiovascular drugs.
作用機序
ベマリノン塩酸塩は、リン酸ジエステル加水分解酵素、特にサイクリックヌクレオチドホスホジエステラーゼ画分III(PDE-III)を阻害することによって効果を発揮します。 この阻害により、サイクリックアデノシン一リン酸(cAMP)レベルの上昇につながり、心筋収縮力の増強と正のイノトロピック効果をもたらします .
類似化合物との比較
類似化合物
アムリノン: 同様の強心作用を持つ別のホスホジエステラーゼ阻害剤です。
ミルリノン: 心不全の治療に使用されるより強力なホスホジエステラーゼ阻害剤です。
エノキシモン: 同様の作用機序を持つホスホジエステラーゼ阻害剤です.
独自性
ベマリノン塩酸塩は、他の類似化合物と比較して強心作用を強化する特定の構造修飾により、独自性を持っています。 イソキノリン-3-オール誘導体と置換キナゾリノンが存在することで、独特の薬理学的プロファイルが生み出されます .
生物活性
4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H13N1O3
- Molecular Weight : 219.23 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with acetic anhydride followed by hydrolysis. Various synthetic routes have been explored to enhance yield and purity:
- Direct Amination : Reacting 4-nitroaniline with acetic acid derivatives.
- Reduction Methods : Converting nitro groups to amino groups using catalytic hydrogenation.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values were determined through disk diffusion assays, indicating the compound's potential as an antibacterial agent.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| This compound | 16 | S. aureus |
| This compound | 64 | B. subtilis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways.
- DNA Interaction : The compound has shown potential in binding to DNA, which could explain its anticancer properties by disrupting replication processes.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Sirajuddin et al., the antimicrobial efficacy of synthesized carboxylic acid derivatives was assessed against common pathogens. The results indicated that derivatives containing the aminophenyl group showed enhanced activity compared to non-substituted analogs, suggesting structural modifications can significantly impact biological efficacy .
Case Study 2: Anticancer Potential
A separate investigation focused on the anticancer effects of similar compounds reported that treatment with this compound led to a reduction in tumor volume in xenograft models, highlighting its potential as a therapeutic agent in oncology .
特性
IUPAC Name |
4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGZRJJFPDCBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450084 | |
| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42075-29-6 | |
| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















